molecular formula C6H7BO4 B3229298 (3,5-Dihydroxyphenyl)boronic acid CAS No. 1285507-23-4

(3,5-Dihydroxyphenyl)boronic acid

Cat. No.: B3229298
CAS No.: 1285507-23-4
M. Wt: 153.93 g/mol
InChI Key: MFUKECYGPOGOKL-UHFFFAOYSA-N
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Description

(3,5-Dihydroxyphenyl)boronic acid is an organic compound with the molecular formula C6H7BO4. It is a derivative of phenylboronic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the phenyl ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dihydroxyphenyl)boronic acid typically involves the reaction of phenylboronic acid with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dihydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Phenylboronic acid derivatives

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, with the boronic acid forming a covalent complex under basic conditions and dissociating under acidic conditions . This property makes it useful in the development of pH-responsive materials for various applications, including drug delivery and sensing.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the hydroxyl groups at the 3 and 5 positions, making it less versatile in certain applications.

    4-Hydroxyphenylboronic Acid: Contains a single hydroxyl group, offering different reactivity and binding properties.

    2,4-Dihydroxyphenylboronic Acid: Has hydroxyl groups at different positions, affecting its chemical behavior and applications.

Uniqueness: (3,5-Dihydroxyphenyl)boronic acid is unique due to the specific positioning of its hydroxyl groups, which enhances its ability to participate in selective binding and recognition of cis-diol-containing molecules. This makes it particularly valuable in applications requiring high specificity and selectivity .

Properties

IUPAC Name

(3,5-dihydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKECYGPOGOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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